molecular formula C11H17NO3 B2582896 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane CAS No. 1499480-13-5

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane

Cat. No. B2582896
CAS RN: 1499480-13-5
M. Wt: 211.261
InChI Key: HABXLQPYOJUDMR-UHFFFAOYSA-N
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Description

“3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C11H17NO3 . It has a molecular weight of 211.2602 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H17NO3 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is known to be 211.26 .

Scientific Research Applications

Photocatalysis Enhancement

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane, as part of the BOC family, has been explored for its potential in various fields including healthcare, photocatalysis, and sensor applications. In photocatalysis, BOC's wide band gap limits its visible light absorption, prompting research into modification strategies to enhance its photocatalytic performance. These strategies involve creating BOC-based nanocomposites and doping with nonmetals like carbon and nitrogen. The resultant materials show improved photocatalytic activity due to effects such as the p–n junction, Schottky junction, and surface plasmon resonance (SPR) effect. This makes this compound a promising candidate for advanced photocatalytic applications (Ni, Sun, Zhang, & Dong, 2016).

Molecular Shape and Drug Research

The unique molecular shape of norbornane compounds, including this compound, has piqued interest in drug research. These compounds are not only used medicinally but also serve as test molecules for studying structure-activity relationships. Their special molecular shape, voluminous bicyclic carbon skeleton, and fixed position of substituents make them valuable in exploring and understanding the nuances of drug interactions and efficacy (Buchbauer & Pauzenberger, 1991).

Safety and Hazards

The safety data sheet for “3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane” indicates that it should only be used for research and development purposes by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXLQPYOJUDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1499480-13-5
Record name tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
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